

Cross-validation of experimental and computational data for Diphenylacetylene

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|----------------------|-------------------|-----------|
| Compound Name: | Diphenylacetylene | |
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A comprehensive cross-validation of experimental and computational data for **Diphenylacetylene** is presented to provide researchers, scientists, and drug development professionals with a comparative guide to its spectroscopic properties. This guide synthesizes findings from various analytical techniques, offering a clear comparison between laboratory measurements and theoretical calculations.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from experimental measurements and computational models for **Diphenylacetylene**, covering UV-Visible and Fluorescence Spectroscopy, as well as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible and Fluorescence Spectroscopy



| Parameter | Experimental Value | Computational Value | Method/Basis Set |
|-------------------------------------|--|------------------------|-------------------------|
| UV-Vis Absorption Max (λmax) | 300 nm, 225 nm, 196 nm, 175 nm[1] | Not specified | TD-DFT/CAM- B3LYP[1] |
| 279.0 nm[2] | | | |
| Molar Extinction Coefficient (ε) | 27,560 cm ⁻¹ /M at 279.0 nm[2] | Not specified | |
| Fluorescence Excitation Max | 373 nm[3] | Not specified | • |
| 277 nm[2] | | | |
| Fluorescence Emission Max | 405 nm[3] | Not specified | _ |
| Fluorescence Quantum Yield (ΦF) | 0.00336[2] | Not specified | _ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts (ppm, relative to TMS)

| Proton | Experimental Value | Computational Value | Method/Basis Set |
|------------------------|-----------------------|------------------------|------------------|
| Phenyl H | 7.51, 7.41 to 7.22[4] | Not specified | GIAO[5] |
| 7.461, 7.219, 7.194[4] | | | |

¹³C NMR Chemical Shifts (ppm)

| Carbon | Experimental Value | Computational Value |
|--------------|--------------------|---------------------|
| Acetylenic C | Not specified | Not specified |
| Phenyl C | Not specified | Not specified |



Specific experimental and computational values for individual carbon atoms were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

FT-IR and FT-Raman Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of **Diphenylacetylene** was recorded in the region of 3700–0 cm⁻¹ using a Burkerr 1 FS 66 v Spectrometer.[5] The sample was prepared as a KBr pellet.[5] The FT-Raman spectrum was also recorded in the same range using the same instrument equipped with an FRA 106 Raman module and an Nd:YAG laser source.[5]

UV-Visible Spectroscopy

The ultraviolet absorption spectrum was examined in the 200–400 nm range using a Shimadzu UV-1800 PC UV–Vis recording Spectrometer.[5] Data analysis was performed with UV PC personal spectroscopy software.[5] Another measurement was conducted using a Cary 3 instrument with a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[2]

Fluorescence Spectroscopy

Fluorescence emission spectra were collected using a Spex FluoroMax.[2] Samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation and all emission wavelengths to prevent the inner-filter effect.[2] The excitation and emission monochromators were set to a 1 mm bandwidth, corresponding to a spectral bandwidth of 4.25 nm.[2] The data interval was 0.5 nm with an integration time of 2.0 seconds.[2]

NMR Spectroscopy

¹H NMR spectra were obtained on a Bruker DPX 400 MHz spectrometer at 300 K.[5] The compound was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were reported in ppm relative to tetramethylsilane (TMS).[5]

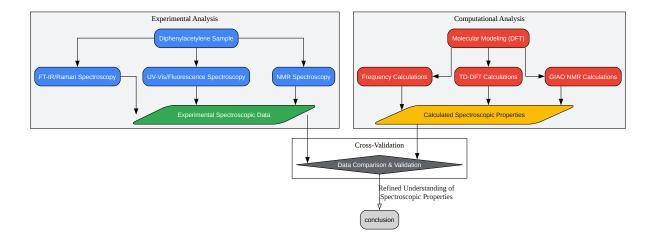
Computational Methods



Quantum chemical calculations were performed using Density Functional Theory (DFT) with Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set.[5] Time-dependent DFT (TD-DFT) was used for calculating electronic absorption spectra.[5] ¹H NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.[5] All calculations were carried out using the Gaussian 09 software package.[5]

Logical Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of experimental and computational data for **Diphenylacetylene**.





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Caption: Workflow for comparing experimental and computational spectroscopic data.

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